2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
The compound “2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyridazine ring, and a benzamide group . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can participate in a variety of reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Role in Drug Discovery
The compound contains a pyrrolidine ring , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Kinase Inhibition
The compound has shown nanomolar activity against CK1γ and CK1ε , suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
Antibacterial Activity
The compound has demonstrated antibacterial activity . Structure-activity relationship (SAR) investigation showed that the N′-substituents and the 4′-phenyl substituents influence the antibacterial activity .
Anti-tubercular Agents
The compound has a similar structure to some anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Trk Inhibitors
The compound has been identified as a Trk inhibitor . The rational remodeling of the amide moiety of a similar lead structure to accommodate efficient fluorine-18 labeling led to the identification of a series of fluorinated Trk inhibitors with picomolar IC50 .
Analgesic, Anti-inflammatory, and Antinociceptive Activities
The compound has a pyridazin-3(2H)-one structure, which has been associated with analgesic, anti-inflammatory, and antinociceptive activities .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-6-2-3-7-19(16)22(27)23-18-10-8-17(9-11-18)20-12-13-21(25-24-20)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMPEZRKINKYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide |
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